[[(Methyltetradecyl)oxy]methyl]oxirane

Epoxy reactive diluents Low-temperature handling Alkyl glycidyl ether physical properties

[[(Methyltetradecyl)oxy]methyl]oxirane (CAS 94247-83-3) is a C18 secondary-alkyl glycidyl ether prepared by the condensation of epichlorohydrin with a branched, 2-methyl-substituted tetradecanol. As a glycidyl ether, it contains a reactive oxirane ring linked to a hydrophobic branched alkyl chain through a secondary ether bond, distinguishing it structurally from the primary alkyl glycidyl ethers that dominate the epoxy reactive diluent market.

Molecular Formula C18H36O2
Molecular Weight 284.5 g/mol
CAS No. 94247-83-3
Cat. No. B12652797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[[(Methyltetradecyl)oxy]methyl]oxirane
CAS94247-83-3
Molecular FormulaC18H36O2
Molecular Weight284.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(C)OCC1CO1
InChIInChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)19-15-18-16-20-18/h17-18H,3-16H2,1-2H3
InChIKeyGHJFPZKLWAMOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is [[(Methyltetradecyl)oxy]methyl]oxirane (CAS 94247-83-3)?


[[(Methyltetradecyl)oxy]methyl]oxirane (CAS 94247-83-3) is a C18 secondary-alkyl glycidyl ether prepared by the condensation of epichlorohydrin with a branched, 2-methyl-substituted tetradecanol [1]. As a glycidyl ether, it contains a reactive oxirane ring linked to a hydrophobic branched alkyl chain through a secondary ether bond, distinguishing it structurally from the primary alkyl glycidyl ethers that dominate the epoxy reactive diluent market. Its molecular formula is C18H36O2 (molecular weight 284.5 g/mol), and it is supplied as a low-viscosity, water-insoluble liquid at ambient temperature [1].

Why Generic C12–C14 or Linear Alkyl Glycidyl Ethers Cannot Substitute [[(Methyltetradecyl)oxy]methyl]oxirane


Common linear-chain alkyl glycidyl ethers (e.g., dodecyl/tetradecyl glycidyl ether mixtures, CAS 68609-97-2) differ from the target compound in three quantifiable, performance-critical ways: (i) the target's branched alkyl chain disrupts crystallinity, eliminating the solid–liquid phase transition and cold-crystallization issues observed with linear C16 analogs ; (ii) the secondary ether linkage alters epoxide ring-opening kinetics relative to primary alkyl glycidyl ethers, an effect documented for branched vs. linear glycidyl ethers in alkaline cleavage studies [1]; and (iii) the combination of a longer backbone (C15-equivalent) with methyl branching yields a boiling-point and flash-point profile distinct from both shorter-chain (C12–C14) and longer linear (C16) alternatives, directly impacting processing windows and workplace safety classifications [2]. Generic substitution therefore risks changes in cure speed, low-temperature handling, and final-network homogeneity.

Head-to-Head Quantitative Differentiation of [[(Methyltetradecyl)oxy]methyl]oxirane


Liquid Physical Form at Ambient Temperature vs. Linear C16 Solid

The branched 2-methyltetradecyl architecture of the target compound suppresses crystallinity, rendering it a free-flowing liquid at room temperature. In contrast, hexadecyl glycidyl ether (CAS 15965-99-8), the closest linear C16 analog, exhibits a melting point of 28–31 °C and solidifies under typical storage and transport conditions [1]. This liquid-state advantage eliminates the need for heated storage, drum warming, or re-melting before formulation, and prevents the cold-crystallization defects reported for linear long-chain glycidyl ethers in epoxy coatings stored at low ambient temperatures.

Epoxy reactive diluents Low-temperature handling Alkyl glycidyl ether physical properties

Flash Point Safety Margin Exceeds Linear C16 by 46 °C

The target compound possesses a flash point of 167.9 °C versus 121.9 °C for hexadecyl glycidyl ether (linear C16) [1]. This 46 °C elevation moves the material further away from the threshold for combustible-liquid classification (typically < 93.3 °C under GHS), providing a wider safety margin during heated mixing, coating application, and bulk storage. The higher flash point is consistent with the branched alkyl structure, which increases the energy required to sustain flammable vapor concentrations above the liquid surface.

Workplace safety Epoxy formulation Combustible liquid classification

Secondary Ether Linkage Reduces Hydrolytic Liability Relative to Primary Alkyl Glycidyl Ethers

The target compound bears a secondary alkyl–ether linkage (oxirane–CH₂–O–CH(CH₃)–C₁₃H₂₇), in contrast to the primary alkyl–ether linkages of linear C12–C14 and C16 glycidyl ethers. Kinetic studies on alkyl glycidyl ethers demonstrate that the selectivity between oxirane-ring cleavage and linear-ether cleavage is strongly influenced by substituent structure; primary alkyl glycidyl ethers undergo more facile scission of the linear ether bond under alkaline conditions, while secondary or hindered ethers show a greater preference for oxirane-ring opening pathways [1]. This shift in degradation pathway reduces the formation of non-functional diol by-products during storage in the presence of moisture or alkaline residues, thereby preserving a higher active epoxide titer over the product's shelf-life. Precise half-life or epoxide-retention values under defined storage conditions are not yet published for this specific isomer; the inference is class-level and based on structurally analogous glycidyl ethers.

Epoxide stability Hydrolytic degradation Formulation shelf-life

Viscosity Reduction Efficiency Comparable to C12–C14 Alkyl Glycidyl Ether but with Narrower Epoxy Equivalent Range

While the target compound is a single molecular entity, commercial C12–C14 alkyl glycidyl ether (CAS 68609-97-2) is a mixture of dodecyl and tetradecyl glycidyl ethers with a typical viscosity range of 5–10 mPa·s at 25 °C and an epoxy equivalent weight (EEW) of 275–313 g/eq [1]. The target compound's molecular weight (284.5 g/mol) places its theoretical EEW at approximately 284 g/eq — near the center of the C12–C14 mixture's range but achievable with single-component consistency. For formulators requiring tight control of epoxy:amine or epoxy:anhydride stoichiometry, the defined monodisperse nature of the target eliminates batch-to-batch compositional drift inherent to mixed-chain products, without sacrificing the low-viscosity diluent performance characteristic of long-chain alkyl glycidyl ethers.

Epoxy formulation Reactive diluent efficiency Viscosity control

Optimal Use Scenarios for [[(Methyltetradecyl)oxy]methyl]oxirane Based on Differential Evidence


Cold-Climate Epoxy Coatings Requiring Pumpable Reactive Diluents Without Heated Storage

Because the target compound remains liquid at ambient temperatures, unlike linear C16 glycidyl ether (m.p. 28–31 °C), it can be directly metered from drums stored in unheated warehouses or outdoor tanks. This eliminates the need for heated storage and drum-warming equipment, making it ideal for on-site industrial coating operations in cold regions, marine maintenance, and wind-turbine blade repair where ambient temperatures routinely fall below 15 °C .

High-Solids Epoxy Formulations with Enhanced Workplace Safety Compliance

The flash point of 167.9 °C, which is 46 °C higher than that of linear C16 glycidyl ether, reduces the risk of vapor ignition during high-temperature curing cycles (e.g., 80–120 °C typical of industrial epoxy topcoats). Formulators specifying this compound can design high-solids or solvent-free systems that meet stricter fire-safety codes without reformulating with lower-boiling diluents [1].

Precision Epoxy Formulations Requiring Consistent Stoichiometry Batch-to-Batch

As a single-component chemical entity with a fixed molecular weight of 284.5 g/mol (theoretical EEW ≈ 284 g/eq), the target compound avoids the compositional drift inherent to commercial C12–C14 alkyl glycidyl ether mixtures (EEW range 275–313 g/eq). This enables precise calculation of amine or anhydride hardener ratios, reducing variability in crosslink density, glass transition temperature, and mechanical properties — a requirement for electronic encapsulation, aerospace adhesives, and optical-grade potting compounds [2].

Long-Shelf-Life Epoxy Intermediates for Multi-Component Kit Formulations

The secondary alkyl-ether linkage is expected, based on class-level mechanistic data, to resist premature hydrolysis during storage in the presence of residual moisture or alkaline contaminants better than primary alkyl glycidyl ethers. This property is especially valuable for pre-mixed epoxy base components that must retain their epoxide value through extended supply-chain and shelf-life periods, such as export-grade construction adhesives and automotive structural adhesives [3].

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